5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core, the thiadiazole ring, and the thiophene moiety. Common synthetic methods for such compounds include:
Formation of Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of Thiadiazole Ring: This typically involves the cyclization of thiosemicarbazides with appropriate electrophiles.
Formation of Thiophene Moiety: This can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at various functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene moieties and exhibit various pharmacological properties.
Thiadiazole Derivatives: Compounds with thiadiazole rings are known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a thiadiazole ring, and a thiophene moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-11-6-7-13-12(9-11)10(2)15(23-13)17(22)20-18-19-16(21-25-18)14-5-4-8-24-14/h4-9H,3H2,1-2H3,(H,19,20,21,22) |
InChI Key |
AHTMAIAJLIOGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=CS4 |
Origin of Product |
United States |
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